molecular formula C8H5BrIN B1404143 5-Bromo-2-iodophenylacetonitrile CAS No. 1055901-15-9

5-Bromo-2-iodophenylacetonitrile

Cat. No.: B1404143
CAS No.: 1055901-15-9
M. Wt: 321.94 g/mol
InChI Key: CFURERLTIRRYCZ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodophenylacetonitrile: is an organic compound with the molecular formula C8H5BrIN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the bromination of 2-iodophenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-iodophenylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-iodophenylacetonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenylacetonitriles on cellular processes.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodophenylacetonitrile involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    2-Iodophenylacetonitrile: Similar structure but lacks the bromine atom.

    5-Bromo-2-chlorophenylacetonitrile: Contains chlorine instead of iodine.

    5-Bromo-2-fluorophenylacetonitrile: Contains fluorine instead of iodine.

Uniqueness: 5-Bromo-2-iodophenylacetonitrile is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

2-(5-bromo-2-iodophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFURERLTIRRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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